

An In-depth Technical Guide to 4-Methylpyrimidine-5-carboxylic Acid

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Compound of Interest

Compound Name: 4-Methylpyrimidine-5-carboxylic acid

Cat. No.: B145779

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **4-Methylpyrimidine-5-carboxylic acid**, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document details its chemical properties, synthesis, and potential applications, with a focus on its role as a scaffold for novel therapeutics.

Core Compound Identification and Properties

4-Methylpyrimidine-5-carboxylic acid is a substituted pyrimidine derivative. The pyrimidine ring is a core structure in many biologically active molecules, including nucleobases. The presence of both a methyl and a carboxylic acid group on this scaffold provides opportunities for diverse chemical modifications, making it a valuable building block in the design of new pharmacologically active agents.

CAS Number: 157335-92-7

Chemical Structure:

Figure 1: Chemical structure of **4-Methylpyrimidine-5-carboxylic acid**.

The key physicochemical properties of **4-Methylpyrimidine-5-carboxylic acid** are summarized in the table below for easy reference.

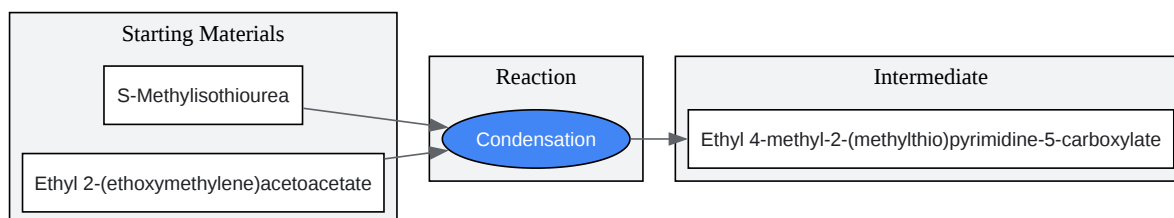
Property	Value
CAS Number	157335-92-7
Molecular Formula	C ₆ H ₆ N ₂ O ₂
Molecular Weight	138.12 g/mol
Physical State	Solid
InChI Key	MGRYVXAAUYHOSI-UHFFFAOYSA-N
SMILES	<chem>O=C(O)C1=CN=CN=C1C</chem>

Synthesis and Experimental Protocols

While a direct, detailed experimental protocol for the synthesis of **4-Methylpyrimidine-5-carboxylic acid** is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be devised based on established methods for analogous pyrimidine-5-carboxylates. A likely precursor is an ester derivative, such as ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate, which can be synthesized and subsequently converted to the desired carboxylic acid.

Proposed Synthesis of Ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate

A common method for the synthesis of substituted pyrimidines involves the condensation of a β -dicarbonyl compound or its equivalent with an amidine or a related species. For the synthesis of ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate, a likely route involves the reaction of ethyl 2-(ethoxymethylene)acetoacetate with S-methylisothiourrea.[1]



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Figure 2: Proposed synthesis workflow for the ester precursor.

Experimental Protocol:

- **Reaction Setup:** To a solution of ethyl 2-(ethoxymethylene)acetoacetate (1 equivalent) in a suitable solvent such as ethanol, add S-methylisothiurea (1 equivalent) and a base like triethylamine (1 equivalent).^[1]
- **Reaction Conditions:** The reaction mixture is typically stirred at reflux for an extended period, for instance, 48 hours, to ensure complete reaction.^[1]
- **Work-up and Purification:** After cooling, the reaction mixture is concentrated under reduced pressure. The residue is then diluted with water and extracted with an organic solvent such as dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by crystallization from a suitable solvent system like ethanol/water to yield the pure ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate.^[1]

Hydrolysis to 4-Methylpyrimidine-5-carboxylic Acid

The final step to obtain **4-Methylpyrimidine-5-carboxylic acid** is the hydrolysis of the ester group. This can be achieved under either acidic or basic conditions.

Experimental Protocol:

- **Basic Hydrolysis:** The ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate is dissolved in a mixture of an alcohol (e.g., ethanol) and an aqueous solution of a strong base (e.g., sodium hydroxide). The mixture is heated to reflux and the reaction progress is monitored by a suitable technique like thin-layer chromatography (TLC).
- **Acidification:** Upon completion of the reaction, the mixture is cooled, and the alcohol is removed under reduced pressure. The remaining aqueous solution is then acidified with a strong acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.
- **Isolation:** The precipitated **4-Methylpyrimidine-5-carboxylic acid** is collected by filtration, washed with cold water to remove any inorganic salts, and dried under vacuum.

Applications in Drug Development

The pyrimidine scaffold is a cornerstone in medicinal chemistry, appearing in numerous approved drugs with a wide range of therapeutic applications, including anticancer, antiviral, and antibacterial agents.[2] **4-Methylpyrimidine-5-carboxylic acid**, as a functionalized pyrimidine, serves as a valuable starting material for the synthesis of more complex molecules with potential biological activity.

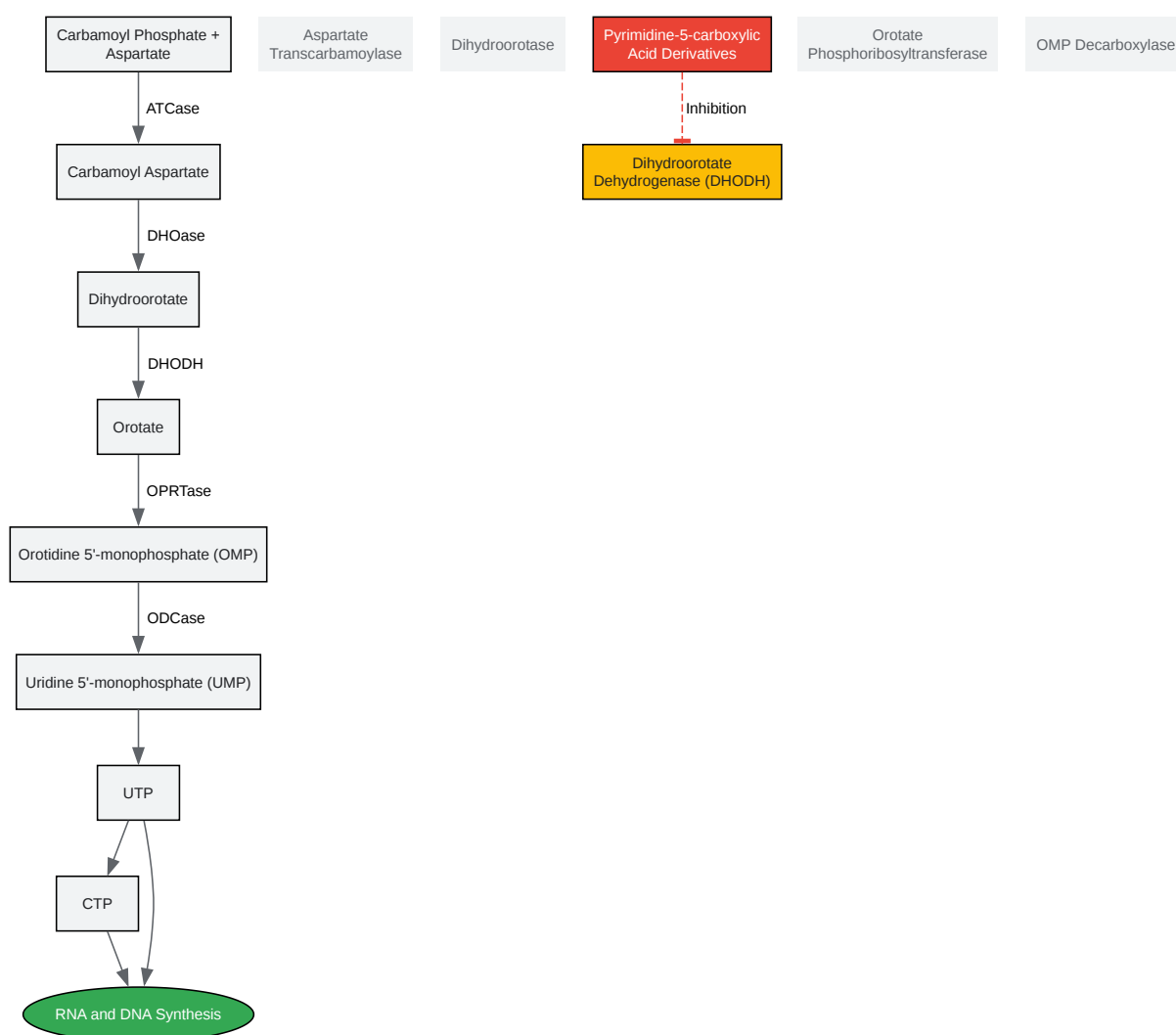
Role as a Pharmacophore in Anticancer and Antiviral Agents

Derivatives of pyrimidine-5-carboxylic acid have been investigated as potential inhibitors of various enzymes crucial for cell proliferation and viral replication.[3] For instance, some pyrimidine derivatives have shown activity as inhibitors of protein kinases, which are key targets in cancer therapy.[4]

Furthermore, the dihydroxypyrimidine (DHP) carboxylic acid scaffold has been identified as a key chemotype in the development of antiviral drugs, such as inhibitors of HIV-1 integrase and HCV NS5B polymerase.[5] This highlights the potential of the pyrimidine carboxylic acid moiety to chelate metal ions in the active sites of viral enzymes, thereby inhibiting their function.

Inhibition of Pyrimidine Biosynthesis: A Broad-Spectrum Antiviral Strategy

A significant area of interest for pyrimidine derivatives is their potential to inhibit the de novo pyrimidine biosynthesis pathway. This pathway is essential for the synthesis of nucleotide triphosphates, which are required for both host cell and viral nucleic acid replication. One of the key enzymes in this pathway is dihydroorotate dehydrogenase (DHODH). Inhibition of DHODH leads to the depletion of the intracellular pyrimidine pool, which can have a potent and broad-spectrum antiviral effect.[6] Small molecule inhibitors targeting host cell proteins like DHODH are attractive as they are less likely to lead to the development of viral resistance.[6]



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Figure 3: Inhibition of the de novo pyrimidine biosynthesis pathway.

Derivatives of **4-Methylpyrimidine-5-carboxylic acid** could potentially be designed to target DHODH, offering a promising avenue for the development of broad-spectrum antiviral agents. The carboxylic acid moiety is often crucial for binding to the active site of such enzymes.

Conclusion

4-Methylpyrimidine-5-carboxylic acid is a versatile heterocyclic compound with significant potential in the field of drug discovery and development. Its structured pyrimidine core, coupled with functional groups amenable to chemical modification, makes it an attractive starting point for the synthesis of novel therapeutic agents. The established importance of the pyrimidine-5-carboxylic acid scaffold in targeting key enzymes in cancer and viral diseases underscores the value of this compound for further investigation by researchers and scientists in the pharmaceutical industry. Future studies focusing on the synthesis of a diverse library of derivatives and their subsequent biological evaluation are warranted to fully explore the therapeutic potential of this promising chemical entity.

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